(2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine
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Overview
Description
(2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-2-imine core structure, which is often associated with biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine typically involves multiple steps, including the formation of the chromen-2-imine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Chromen-2-imine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the 3,4-dimethylbenzenesulfonyl and 4-methoxyphenyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential therapeutic uses due to its biological activity.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of (2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine: can be compared with other chromen-2-imine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which may confer distinct biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(4-methoxyphenyl)chromen-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-16-5-12-22(13-17(16)2)32(27,28)24-14-18-6-9-21(30-4)15-23(18)31-25(24)26-19-7-10-20(29-3)11-8-19/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQQSDHVMBYBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=NC4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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